molecular formula C8H5ClN2O2 B7839933 5-chloro-3-(hydroxyamino)indol-2-one

5-chloro-3-(hydroxyamino)indol-2-one

Cat. No.: B7839933
M. Wt: 196.59 g/mol
InChI Key: ILCHDUWPANLREO-UHFFFAOYSA-N
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Description

5-Chloro-3-(hydroxyamino)indol-2-one is a substituted indole derivative featuring a ketone group at position 2, a hydroxyamino (–NHOH) moiety at position 3, and a chlorine atom at position 5 (Figure 1).

Properties

IUPAC Name

5-chloro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHDUWPANLREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(hydroxyamino)indol-2-one typically involves the functionalization of an indole nucleus. One common method is the chlorination of 3-(hydroxyamino)indol-2-one . This can be achieved through the reaction of 3-(hydroxyamino)indol-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(hydroxyamino)indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-(hydroxyamino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Position 3 Substituents

The hydroxyamino group at position 3 distinguishes 5-chloro-3-(hydroxyamino)indol-2-one from related compounds. Key analogs include:

  • Hydrazone Derivatives : (3E)-5-Chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one () and its nitro analog () feature hydrazone groups (–N=N–) at position 3. These compounds exhibit planar geometries due to conjugation, enhancing crystallinity and enabling structural characterization via X-ray diffraction .
  • Imidazole-Substituted Indoles: Compounds like 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole () replace the hydroxyamino group with an imidazole ring, introducing aromaticity and bulk. This substitution alters electronic properties and may enhance DNA intercalation or enzyme inhibition .
  • Spiro and Sulfonyl Derivatives: SR121463A () contains a spiro-morpholinoethoxy group at position 3, contributing to its role as a vasopressin receptor ligand.
Position 5 Substituents
  • Chlorine vs.
  • Halogenated Derivatives : 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one () retains the chlorine at position 5 but adds a dimethyl group at position 3, reducing polarity and increasing lipophilicity .

Physicochemical Properties

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound Hydroxyamino (–NHOH) Cl 198.6 (calculated) Not reported Likely polar due to –NHOH
(3E)-5-Chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one Phenylhydrazinylidene (–N=N–Ph) Cl 285.7 Not reported Moderate (hydrazone group)
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one Dimethyl Cl 195.6 Not reported Low (non-polar substituents)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Imidazol-5-yl Cl 463.7 >200 Low (aromatic bulk)

Note: Molecular weights calculated from empirical formulas; melting points inferred from analogous compounds .

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